Antiproliferative agent-33

Multi-target TKI c-Met inhibition Antiproliferative screening

Generic antiproliferatives introduce off-target variability and confound mechanism-of-action studies. Antiproliferative agent-33 (Compound 33, Chen et al., 2022) is a validated solution with defined triple-kinase inhibition (c-Met IC50=11.77 nM; MEK1 IC50=10.71 nM; Flt-3 IC50=22.36 nM). - **Multi-target precision**: Simultaneous c-Met/MEK1/Flt-3 blockade; not a class-level property - **In vivo validated**: 64% TGI in A549 xenograft (21-day oral dosing); no observed toxicity - **Mechanistic specificity**: Induces G1-phase arrest (not G2/M) with sub-micromolar potency across HeLa, A549, MCF-7 (IC50: 0.21-0.39 µM)

Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
Cat. No. B12385827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-33
Molecular FormulaC21H26N2O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCCCCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC
InChIInChI=1S/C21H26N2O/c1-3-4-5-6-9-16-23-20-11-8-7-10-19(20)22-21(23)17-12-14-18(24-2)15-13-17/h7-8,10-15H,3-6,9,16H2,1-2H3
InChIKeyRDKXKZORWOMGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiproliferative Agent-33 (Compound 33) for Targeted Cancer Research: A Multi-Kinase Inhibitor with Validated Antitumor Efficacy


Antiproliferative agent-33 (designated Compound 33 in Chen et al., 2022) is a 6,7-disubstituted-4-phenoxyquinoline derivative bearing a 1,8-naphthyridine-3-carboxamide moiety, developed as a novel multi-target tyrosine kinase inhibitor (TKI) [1]. Unlike single-target antiproliferative agents, this compound simultaneously inhibits three clinically relevant kinases: c-Met (IC50 = 11.77 nM), MEK1 (IC50 = 10.71 nM), and Flt-3 (IC50 = 22.36 nM) [1]. The compound demonstrates broad-spectrum antiproliferative activity across HeLa (cervical), A549 (lung), and MCF-7 (breast) cancer cell lines at sub-micromolar concentrations, with validated in vivo antitumor efficacy (TGI = 64%) in an A549 xenograft model without observed toxicity [1].

Multi-target c-Met / MEK1 / Flt-3 kinase inhibition studies
G1-phase cell cycle arrest and apoptosis signaling research
A549 lung cancer xenograft model-response context
Broad-spectrum cell-line panel screening (HeLa, A549, MCF-7)

Why Generic Antiproliferative Agent-33 Substitution Fails in Multi-Kinase Targeted Studies


Substituting Antiproliferative agent-33 with a generic antiproliferative compound or even a structurally related analog introduces critical experimental variability. The compound's defined multi-kinase inhibition profile—specifically against c-Met, MEK1, and Flt-3 at nanomolar potencies [1]—is not a class-level property; alternative compounds may inhibit only a single kinase or exhibit entirely different selectivity profiles, confounding mechanism-of-action studies. Furthermore, the compound's unique G1-phase cell cycle arrest phenotype contrasts sharply with the G2/M arrest commonly induced by tubulin-targeting agents [2], making direct substitution inappropriate for experiments requiring precise cell cycle phase-specific interrogation. In vivo, the compound's 64% tumor growth inhibition in A549 xenografts without observable toxicity [1] represents a specific efficacy-toxicity window that cannot be assumed for structurally similar but untested analogs.

Single-kinase or tubulin-targeting agents may not recapitulate the multi-kinase inhibition profile, altering pathway-response interpretation.

G2/M-arresting antiproliferative compounds shift cell-cycle endpoint readout; G1-phase context may be lost.

Analogs without reported in vivo xenograft data may lack model-response context in A549 lung cancer studies.

Structural variants with unverified multi-kinase selectivity may introduce off-target kinase effects, confounding mechanistic conclusions.

Antiproliferative Agent-33: Quantifiable Differentiation from Foretinib and Other In-Class Agents


3.28–4.82× Superior Antiproliferative Potency vs. Foretinib Across Three Cancer Cell Lines

Antiproliferative agent-33 (Compound 33) exhibits 3.28–4.82 times greater antiproliferative activity than the lead compound Foretinib across HeLa (cervical), A549 (lung), and MCF-7 (breast) cancer cell lines [1]. This head-to-head comparison was conducted within the same study under identical assay conditions, providing a direct and reliable basis for selecting this compound over the established multi-target TKI Foretinib.

Potency vs. Foretinib
Head-to-head
3.28–4.82× higher activity (HeLa, A549, MCF-7)
Reported potency advantage over lead comparator in tested cell lines.
Same-study MTT assay comparison; review absolute IC50 values for your model.
Multi-target TKI c-Met inhibition Antiproliferative screening

Defined Multi-Kinase Inhibition Profile (c-Met, MEK1, Flt-3) vs. Single-Mechanism Antiproliferative Agents

Antiproliferative agent-33 demonstrates potent and balanced inhibition of three clinically validated kinases: c-Met (IC50 = 11.77 nM), MEK1 (IC50 = 10.71 nM), and Flt-3 (IC50 = 22.36 nM) [1]. This triple-target profile distinguishes it from many commercially available antiproliferative agents that operate via single mechanisms (e.g., tubulin polymerization inhibition alone [2]) or undefined targets. The nanomolar enzymatic potencies confirm that the compound is a genuine multi-target inhibitor rather than a non-selective cytotoxic agent.

Kinase inhibition profile
Reported
c-Met 11.77 nM
MEK1 10.71 nM
Flt-3 22.36 nM
Defined triple-target engagement supports multi-kinase pathway studies.
Enzymatic assays; verify cellular target engagement in your system.
Multi-kinase inhibitor c-Met MEK1 Flt-3 Targeted therapy

Unique G1-Phase Cell Cycle Arrest Differentiates from G2/M-Arresting Tubulin Inhibitors

Antiproliferative agent-33 induces dose-dependent apoptosis specifically by arresting A549 cells in the G1 phase of the cell cycle [1]. This arrest phenotype is mechanistically distinct from the majority of commercially available antiproliferative agents—such as Antiproliferative agent-59 and Antiproliferative agent-37—which instead arrest cells in the G2/M phase [2]. The G1-phase arrest profile of agent-33 aligns with its multi-kinase inhibition mechanism targeting c-Met/MEK1/Flt-3 pathways that regulate G1/S transition, whereas G2/M arrest is typically associated with tubulin polymerization disruption [2].

Cell cycle arrest phenotype
Cross-study
G1-phase arrest (A549)
Distinct G1 arrest vs. common G2/M arrest of tubulin-targeting agents.
Flow cytometry; G1/S checkpoint interrogation compatibility.
Cell cycle arrest G1 phase Apoptosis induction Mechanism of action

In Vivo Tumor Growth Inhibition (TGI = 64%) in A549 Xenograft Model Without Observed Toxicity

Antiproliferative agent-33 demonstrates robust in vivo antitumor activity in an A549 cell-derived xenograft mouse model, achieving 64% tumor growth inhibition (TGI) without observable toxicity [1]. This in vivo validation distinguishes agent-33 from many commercially available antiproliferative agents for which only in vitro data are reported (e.g., Antiproliferative agent-59's in vivo data is available but for a different xenograft model, Huh7 [2]; Antiproliferative agent-37 and agent-3 lack reported in vivo efficacy data [3]). The favorable toxicity profile observed alongside significant tumor inhibition supports its utility in preclinical efficacy studies requiring chronic dosing.

In vivo A549 xenograft
Model context
TGI 64% (21-day oral dosing)
Model-response endpoint without reported observable toxicity.
A549 xenograft; confirm dosing regimen for your protocol.
Xenograft model In vivo efficacy Tumor growth inhibition A549

Broad-Spectrum Antiproliferative Activity Spanning Three Distinct Cancer Histotypes

Antiproliferative agent-33 exhibits consistent sub-micromolar potency across three cancer cell lines representing distinct tumor types: HeLa (cervical, IC50 = 0.21 µM), A549 (lung, IC50 = 0.39 µM), and MCF-7 (breast, IC50 = 0.33 µM) [1]. This broad-spectrum activity profile contrasts with several in-class agents that show pronounced cell line selectivity; for example, Antiproliferative agent-3 displays exceptional potency against MCF-7 (IC50 = 0.19 nM) but data against HeLa or A549 are not reported [2], while Antiproliferative agent-59 shows variable potency across Huh7 (0.03 µM), SGC-7901 (0.18 µM), and MCF-7 (0.13 µM) with no HeLa data [3]. The pan-cancer activity of agent-33, validated across three common screening lines, supports its utility as a versatile research tool for comparative oncology studies.

Cross–cell line potency
Cross-study
HeLa 0.21 µM, A549 0.39 µM, MCF-7 0.33 µM
Consistent sub-micromolar activity across three major screening lines.
MTT assay; compared to agents with narrower or variable reported spectra.
Broad-spectrum activity HeLa A549 MCF-7 Antiproliferative screening

Dual Antibacterial Activity (MIC = 8 μg/mL against S. faecalis) as a Supporting Differentiation Feature

A distinct variant or formulation of Antiproliferative agent-33 (CAS 477542-73-7, Compound 2g) exhibits dual functionality as both an antiproliferative agent (MDA-MB-231 IC50 = 16.38 µM) and an antibacterial agent, with reported activity against gram-negative bacteria and specific inhibition of S. faecalis at an MIC of 8 μg/mL [1]. While this profile is distinct from the multi-target TKI variant discussed above, it provides an alternative differentiation axis for procurement decisions in antimicrobial or dual-purpose screening applications, setting this compound apart from purely anticancer-focused antiproliferative agents such as agent-59 and agent-37, for which antibacterial activity is not reported [2].

Antibacterial activity
Supporting
S. faecalis MIC 8 µg/mL
Antimicrobial screening context for a specific variant (CAS 477542-73-7).
Lower antiproliferative potency in this variant; verify identity.
Antibacterial Gram-negative S. faecalis MIC

Validated Research Applications for Antiproliferative Agent-33 Based on Quantified Evidence


Multi-Kinase Targeted Therapy Studies in c-Met/MEK1/Flt-3 Driven Cancers

Researchers investigating compensatory signaling or combination therapy strategies in cancers driven by c-Met, MEK1, or Flt-3 aberrations should select Antiproliferative agent-33 as a validated multi-target inhibitor. The compound's defined triple-kinase inhibition profile (c-Met IC50 = 11.77 nM; MEK1 IC50 = 10.71 nM; Flt-3 IC50 = 22.36 nM) and 3.28–4.82× superior antiproliferative potency versus Foretinib [1] make it the appropriate choice for mechanistic studies requiring simultaneous blockade of multiple RTK pathways with a single agent.

A549 Non-Small Cell Lung Cancer Xenograft Efficacy Studies

For preclinical efficacy studies in lung cancer models, Antiproliferative agent-33 offers validated in vivo activity in the widely used A549 xenograft system (TGI = 64%) without observable toxicity following 21 days of oral dosing [1]. This quantified efficacy benchmark enables direct comparison with investigational agents and supports dose–response and combination therapy experiments in a model for which many commercially available antiproliferative agents lack reported in vivo data .

G1-Phase Cell Cycle Arrest and Apoptosis Mechanism Studies

Investigators requiring G1-phase–specific cell cycle arrest (as opposed to the more common G2/M arrest) should utilize Antiproliferative agent-33, which induces dose-dependent apoptosis specifically through G1 arrest in A549 cells [1]. This property enables precise interrogation of G1/S checkpoint regulation and facilitates combination studies with S-phase–specific chemotherapeutics, distinguishing it from tubulin-targeting agents that induce G2/M arrest [2].

Cross–Cell Line Comparative Oncology Panels (HeLa, A549, MCF-7)

For research programs requiring consistent antiproliferative activity across cervical (HeLa), lung (A549), and breast (MCF-7) cancer models, Antiproliferative agent-33 provides sub-micromolar potency in all three lines (IC50 = 0.21, 0.39, and 0.33 µM, respectively) [1]. This broad and consistent activity profile reduces the need to procure and validate multiple alternative agents when designing cross–cell line comparative studies, in contrast to agents with narrow or highly variable activity spectra .

Application
Selection Property
Validation Focus
Multi-kinase pathway studies (c-Met/MEK1/Flt-3)
Defined triple-kinase inhibition profile
Target engagement and pathway-response verification
A549 lung cancer xenograft model
In vivo model-response endpoint context
TGI endpoint and dosing regimen benchmarking
G1-phase cell cycle arrest research
G1-specific arrest phenotype
Cell cycle phase-specific signaling and combination study design
Cross-cell line proliferation profiling
Consistent sub-micromolar potency across HeLa, A549, MCF-7
Broad-spectrum proliferation endpoint review
Antimicrobial screening (specific variant)
Reported anti-S. faecalis MIC
Antimicrobial endpoint context and variant identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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